![molecular formula C29H28ClN3O4S2 B2524935 Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate CAS No. 670272-90-9](/img/structure/B2524935.png)
Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex quinoline derivatives involves multiple steps, starting with simpler compounds and gradually building up the desired molecular structure. In one study, the synthesis begins with Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1, which reacts with hydrazine hydrate in the presence of methanol to form a compound 2. This intermediate is then treated with aryl isothiocyanates to yield compound 3. Further reaction in the presence of sulfuric acid produces a series of aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4,thiadiazol-2-yl))amides 4a-I, which have been tested for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using single crystal X-ray structural analysis. For instance, two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were studied, revealing that both polymorphs have the same molecular geometries. They also share bifurcated O-H…O hydrogen bonds, which lead to the formation of molecular dimers. However, the dimers differ between the two polymorphs, with one being centrosymmetric (heterochiral) and the other homochiral .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives are complex and require precise conditions. For example, the cyclocondensation of isatoic anhydride with ethyl acetoacetate is a key step in the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. This process involves converting anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate. The resulting substituted quinolines are then further modified to construct the α-hydroxyacetic acid residue necessary for the synthesis of key arylquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these synthesized compounds are closely related to their molecular structures and the presence of specific functional groups. The antimicrobial activity of the synthesized quinazolines, for example, is a direct result of their chemical structure, which allows them to interact with bacterial and fungal cells. The hydrogen bonding observed in the polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate affects their physical properties, such as solubility and melting points . The reactivity of the quinoline derivatives synthesized from isatoic anhydride and ethyl acetoacetate is influenced by the presence of the enolate and the subsequent modifications to the quinoline ring .
Applications De Recherche Scientifique
Synthesis and Characterization
New Quinazolines as Potential Antimicrobial Agents : A study described the synthesis of new quinazolines, showcasing a method that could potentially apply to the synthesis of related compounds like Ethyl 4-(4-chlorophenyl)-2-\[2-\[\(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate. These compounds were evaluated for their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
One-Pot Gewald Synthesis of 2-Aminothiophenes : Research on the synthesis of 2-aminothiophene-3-carboxylates via the one-pot Gewald reaction could be relevant for understanding methods to synthesize or modify the compound (Tormyshev et al., 2006).
Antimicrobial Activity
Evaluation of Novel Heterocyclic Disperse Dyes : A study synthesized derivatives with thiophene moieties, assessing their dyeing performance on polyester fabrics and evaluating their antimicrobial properties. This research might offer insights into the functional applications of similar compounds in materials science and microbiology (Iyun et al., 2015).
Antimicrobial Activity of Schiff Bases : Schiff bases of aminothiophenes, including those with chlorophenyl groups, were synthesized and their antimicrobial activity was evaluated, providing a framework for studying the bioactive potential of related compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Molecular Docking Studies
- Docking Studies and Antimicrobial Evaluation : A study involving synthesis, characterization, docking studies, and antimicrobial evaluation of derivatives could offer a model for understanding how Ethyl 4-(4-chlorophenyl)-2-\[2-\[\(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate might interact with biological targets (Spoorthy et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It includes studying how to handle and dispose of the compound safely.
Orientations Futures
This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.
Propriétés
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O4S2/c1-5-18-19(13-31)26(32-21-11-29(3,4)12-22(34)24(18)21)39-15-23(35)33-27-25(28(36)37-6-2)20(14-38-27)16-7-9-17(30)10-8-16/h7-10,14H,5-6,11-12,15H2,1-4H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZNIEITLDKFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)
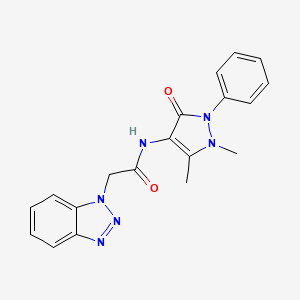
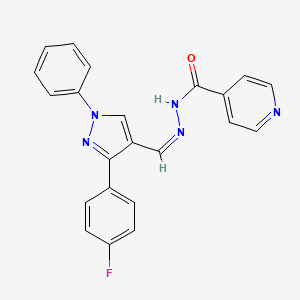
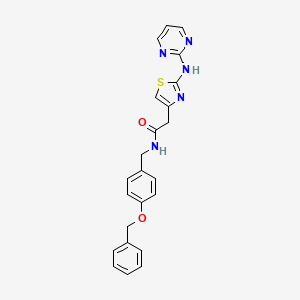
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)
![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)
![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)
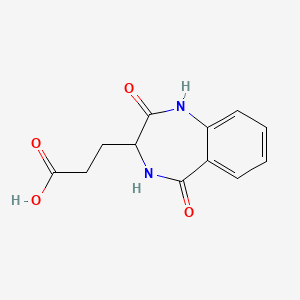
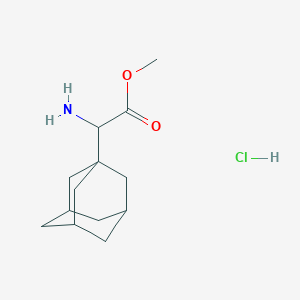
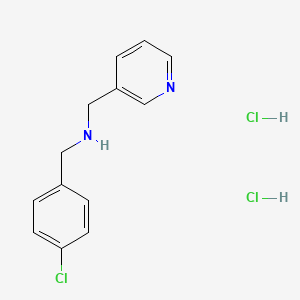
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)